Cas no 2098110-70-2 (3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride)
3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride
- 3-(oxolan-2-ylmethyl)pyrrolidine;hydrochloride
- 3-((Tetrahydrofuran-2-yl)methyl)pyrrolidine hydrochloride
- 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride
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- Inchi: 1S/C9H17NO.ClH/c1-2-9(11-5-1)6-8-3-4-10-7-8;/h8-10H,1-7H2;1H
- InChI Key: KETVJVQSHOTMLS-UHFFFAOYSA-N
- SMILES: Cl.O1CCCC1CC1CNCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 127
- Topological Polar Surface Area: 21.3
3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O223031-100mg |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | O223031-500mg |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | O223031-1g |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 1g |
$ 550.00 | 2022-06-03 | ||
| Life Chemicals | F2167-8115-0.25g |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 95%+ | 0.25g |
$345.0 | 2023-09-06 | |
| Life Chemicals | F2167-8115-0.5g |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 95%+ | 0.5g |
$364.0 | 2023-09-06 | |
| Life Chemicals | F2167-8115-1g |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 95%+ | 1g |
$384.0 | 2023-09-06 | |
| Life Chemicals | F2167-8115-2.5g |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 95%+ | 2.5g |
$768.0 | 2023-09-06 | |
| Life Chemicals | F2167-8115-5g |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 95%+ | 5g |
$1152.0 | 2023-09-06 | |
| Life Chemicals | F2167-8115-10g |
3-[(oxolan-2-yl)methyl]pyrrolidine hydrochloride |
2098110-70-2 | 95%+ | 10g |
$1613.0 | 2023-09-06 |
3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride
3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride: A Comprehensive Overview
The compound 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride (CAS No. 2098110-70-2) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various industries, including pharmaceuticals and materials science. The molecule consists of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with an oxolane (tetrahydrofuran) group at the 3-position. The hydrochloride salt form indicates that the compound exists as a protonated nitrogen species, which is common in pharmaceutical formulations to enhance solubility and stability.
Recent studies have highlighted the importance of oxolane-containing compounds in drug design, particularly for their ability to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The presence of the oxolane group in 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride introduces steric hindrance and electronic effects that can influence the compound's interactions with biological systems. This makes it a promising candidate for further exploration in medicinal chemistry.
The synthesis of 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride typically involves multi-step organic reactions, including nucleophilic substitutions and ring-forming processes. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of pharmaceutical applications. For instance, a recent study published in *Organic Process Research & Development* demonstrated a scalable route for synthesizing this compound using microwave-assisted techniques, which significantly reduced reaction times while maintaining product quality.
In terms of biological activity, 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride has shown potential as a lead compound in drug discovery programs targeting central nervous system disorders. Preclinical studies indicate that the compound exhibits moderate activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). These findings suggest that further investigation into its pharmacological profile could yield valuable insights for developing therapeutic agents.
The structural versatility of 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride also makes it an attractive candidate for materials science applications. For example, its ability to form stable amorphous solids has been explored in polymer science for creating advanced drug delivery systems. A study published in *Macromolecules* highlighted how this compound can be incorporated into polymeric matrices to enhance drug release profiles, offering new possibilities for controlled-release formulations.
From an environmental perspective, the ecological impact of 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride has been a topic of interest. Recent research conducted by environmental chemists has assessed its biodegradability under various conditions, with promising results indicating that the compound degrades efficiently under aerobic conditions. This information is crucial for ensuring sustainable practices during its production and disposal.
In conclusion, 3-[(Oxolan-2-yl)methyl]pyrrolidine hydrochloride (CAS No. 2098110-70-2) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future research endeavors. As ongoing investigations continue to unravel its potential, this compound is poised to make significant contributions to both academic and industrial fields.
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